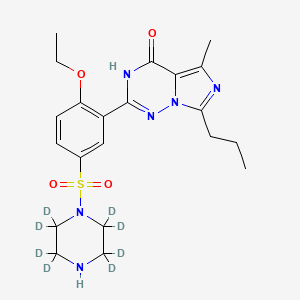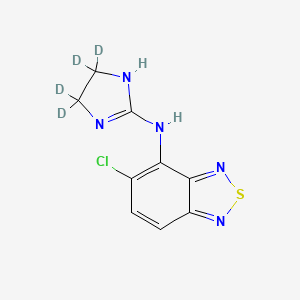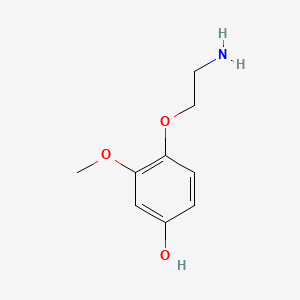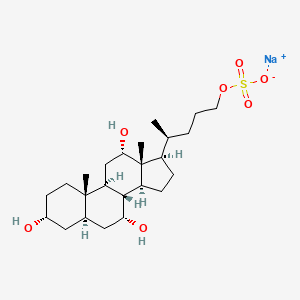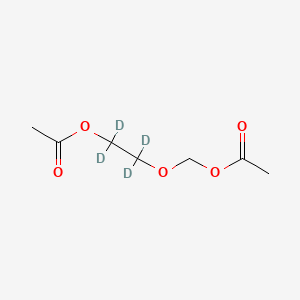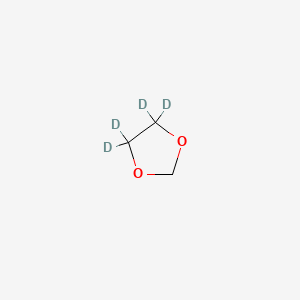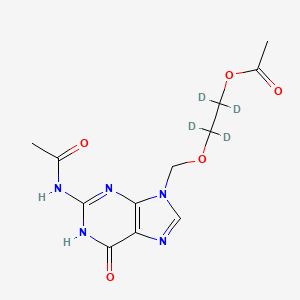
Octadec-9-enoic acid--butane-1,4-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-9-enoic acid–butane-1,4-diol (1/1) is a chemical compound with the molecular formula C22H44O4 and a molecular weight of 372.59 This compound is a combination of octadec-9-enoic acid and butane-1,4-diol in a 1:1 ratio
Vorbereitungsmethoden
The synthesis of octadec-9-enoic acid–butane-1,4-diol (1/1) involves the esterification reaction between octadec-9-enoic acid and butane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete reaction. The industrial production of this compound may involve similar esterification processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Octadec-9-enoic acid–butane-1,4-diol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in butane-1,4-diol can undergo substitution reactions with halogens or other nucleophiles. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Octadec-9-enoic acid–butane-1,4-diol (1/1) has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and the role of fatty acids in biological systems.
Medicine: Research on this compound may focus on its potential therapeutic effects, such as its role in drug delivery systems or as a precursor for bioactive molecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of octadec-9-enoic acid–butane-1,4-diol (1/1) depends on its specific application. In biological systems, the compound may interact with lipid membranes, enzymes, or receptors, influencing various cellular processes. The molecular targets and pathways involved can vary, but they often include lipid metabolism pathways and signaling cascades related to fatty acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Octadec-9-enoic acid–butane-1,4-diol (1/1) can be compared with other similar compounds, such as:
Octadec-9-enoic acid–ethylene glycol (1/1): This compound is similar but uses ethylene glycol instead of butane-1,4-diol.
Octadec-9-enoic acid–glycerol (1/1): This compound uses glycerol, a triol, instead of butane-1,4-diol.
Octadec-9-enoic acid–propane-1,3-diol (1/1): This compound uses propane-1,3-diol instead of butane-1,4-diol.
The uniqueness of octadec-9-enoic acid–butane-1,4-diol (1/1) lies in its specific combination of a monounsaturated fatty acid and a diol, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
107425-65-0 |
|---|---|
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
2-hydroxybutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-20-21(23)4-2/h11-12,21,23H,3-10,13-20H2,1-2H3/b12-11- |
InChI-Schlüssel |
CKLLUIWAABQSJZ-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CCO)CO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)O |
Synonyme |
BUTYLENE GLYCOL OLEATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


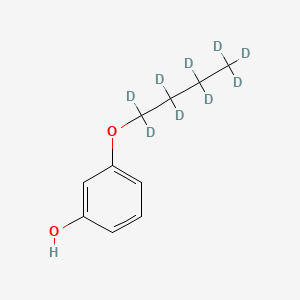
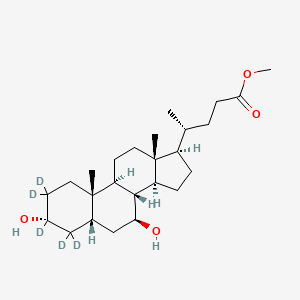
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)
![carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B562759.png)

